6-Nitronicotinic acid

Description

Historical Context and Significance of Nitropyridine Carboxylic Acids

The study of pyridine (B92270) and its derivatives has a rich history, with the development of nitropyridine carboxylic acids being a crucial advancement. The nitration of pyridine rings, a historically challenging chemical transformation, has been a subject of extensive research. Groundbreaking work in this area includes the development of novel nitration methods, which have made various nitropyridine derivatives more accessible for synthetic applications.

The significance of nitropyridine carboxylic acids lies in their versatility as chemical intermediates. The electron-withdrawing nature of both the nitro group and the carboxylic acid functionality activates the pyridine ring for certain types of reactions, while also providing sites for further chemical modification. This has made them indispensable in the synthesis of a variety of compounds with important biological activities. For instance, they serve as key starting materials in the production of pharmaceuticals and agrochemicals, where the introduction of a substituted pyridine moiety can significantly influence the efficacy and properties of the final product.

Structural Features and Isomeric Considerations of Nitronicotinic Acids

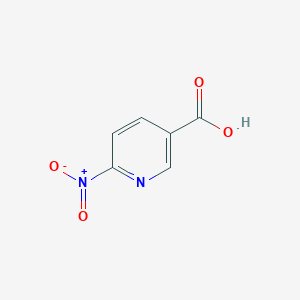

The structure of 6-nitronicotinic acid is defined by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a nitro group. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a synthetic intermediate. A significant area of investigation is its use as a precursor for the synthesis of other functionalized pyridine derivatives. A key transformation is the reduction of the nitro group to an amino group, yielding 6-aminonicotinic acid. smolecule.com This amino derivative is a valuable building block for the construction of more complex molecules with potential biological activities. smolecule.com

The reactivity of the carboxylic acid group also allows for a range of chemical modifications, including esterification and amidation, further expanding the synthetic possibilities. Current and future research is likely to continue exploring the utility of this compound in the development of novel compounds for medicinal and agricultural applications, leveraging its unique structural and reactive properties.

Data for this compound

| Property | Value |

| CAS Number | 33225-73-9 sigmaaldrich.com |

| Molecular Formula | C6H4N2O4 sigmaaldrich.com |

| Molecular Weight | 168.11 g/mol sigmaaldrich.com |

| Melting Point | 183 °C sigmaaldrich.com |

| Boiling Point | 434.9 °C at 760 mmHg sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKLCZNDTUKHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305472 | |

| Record name | 6-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-73-9 | |

| Record name | 6-Nitro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170849 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033225739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33225-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitropyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Nitronicotinic Acid and Its Key Precursors

Conventional Synthetic Routes to 6-Nitronicotinic Acid

Traditional methods for the synthesis of this compound and its analogues primarily involve direct nitration of nicotinic acid derivatives or the chemical transformation of other substituted pyridines.

Nitration of Nicotinic Acid Derivatives at the 6-Position

The direct introduction of a nitro group at the 6-position of the nicotinic acid ring system is a challenging endeavor due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic aromatic substitution. However, the nitration of substituted nicotinic acid derivatives, particularly those with activating groups, has been successfully demonstrated. A prominent example is the nitration of 6-hydroxynicotinic acid.

Several methods have been reported for the synthesis of 6-hydroxy-5-nitronicotinic acid, a closely related compound, which illustrates the principles of nitration on the nicotinic acid scaffold.

Method 1: Treatment of 6-hydroxynicotinic acid with red fuming nitric acid at elevated temperatures (50-80°C) results in the formation of 6-hydroxy-5-nitronicotinic acid. The product precipitates from the reaction mixture upon cooling and can be collected by filtration. guidechem.com

Method 2: A mixture of concentrated sulfuric acid and nitric acid can also be employed to nitrate 6-hydroxynicotinic acid. The reaction is typically carried out at temperatures ranging from below 20°C to 80°C. The product is isolated by pouring the reaction mixture onto ice, leading to precipitation. guidechem.com

Method 3: Using a mixture of fuming nitric acid and concentrated sulfuric acid at temperatures between 0°C and 45°C provides another route to 6-hydroxy-5-nitronicotinic acid. guidechem.com

Table 1: Conventional Nitration Methods for 6-Hydroxynicotinic Acid

| Method | Reagents | Temperature | Key Findings |

|---|---|---|---|

| 1 | Red Fuming Nitric Acid | 50-80°C | Product precipitates on cooling. |

| 2 | Conc. H₂SO₄, HNO₃ | <20°C to 80°C | Isolation by precipitation on ice. |

| 3 | Fuming HNO₃, Conc. H₂SO₄ | 0-45°C | Effective nitration with controlled temperature. |

Derivatization from Other Substituted Pyridines

An alternative and often more regioselective approach to obtaining this compound is through the derivatization of other appropriately substituted pyridines. This strategy involves synthesizing a pyridine ring with the desired substitution pattern and then converting the substituents to the required carboxyl and nitro groups.

A key precursor for this approach is methyl 6-chloro-5-nitronicotinate . This intermediate can be synthesized from 6-hydroxy-5-nitronicotinic acid by treatment with thionyl chloride to form the acid chloride, followed by reaction with methanol. chemicalbook.com The resulting methyl 6-chloro-5-nitronicotinate is a versatile building block for further transformations. chemicalbook.com While direct hydrolysis of the chloro and ester groups to yield this compound is a plausible subsequent step, specific conditions for this direct conversion are not extensively detailed in the available literature.

The synthesis of related precursors such as 6-chloronicotinic acid has been achieved through various methods, including the oxidation of 2-chloro-5-methylpyridine. google.com This precursor could potentially undergo nitration, although the directing effects of the existing substituents would need to be carefully considered to achieve the desired 6-nitro isomer.

Advanced and Green Synthetic Approaches for this compound Analogues

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. This has led to the exploration of catalytic nitration strategies and the application of green chemistry principles in the synthesis of nitronicotinic acid derivatives.

Catalytic Nitration Strategies

Catalytic methods for nitration offer several advantages over traditional approaches, including milder reaction conditions, higher selectivity, and reduced waste generation. A patented method for the synthesis of 6-hydroxy-5-nitronicotinic acid utilizes ammonium sulfate as a catalyst in conjunction with concentrated sulfuric acid and red fuming nitric acid. This catalytic approach is reported to provide high purity product with good yield. google.com

While specific catalytic nitration strategies for the direct synthesis of this compound are not widely reported, the development of catalysts for the nitration of various aromatic compounds is an active area of research. These include the use of transition-metal complexes and solid acid catalysts, which could potentially be adapted for the nitration of nicotinic acid and its derivatives.

Green Chemistry Principles in Nitronicotinic Acid Derivative Synthesis (e.g., Cyrene-based approaches)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. One key aspect is the use of safer and more sustainable solvents. Cyrene , a bio-based solvent derived from cellulose, has emerged as a promising alternative to conventional polar apathetic solvents like DMF and DMSO.

A notable application of Cyrene is in the nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. Research has demonstrated that Cyrene can be an effective solvent for the reaction of methyl 6-chloro-5-nitronicotinate with various nucleophiles. This approach allows for the synthesis of a diverse library of substituted nicotinic acid derivatives under environmentally benign conditions. The use of Cyrene in these reactions has been shown to be superior to traditional solvents, and the product can often be easily purified by precipitation in water.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its precursors are crucial steps to obtain a product of high purity. The techniques employed are largely dependent on the physical and chemical properties of the target compound and any impurities present.

For the related compound, 6-hydroxy-5-nitronicotinic acid, common purification methods include:

Crystallization: The crude product obtained from the nitration reaction is often purified by crystallization from a suitable solvent, such as water or methanol. guidechem.comgoogle.com A patent describes a process involving crystallization from the reaction mixture at low temperatures (0-4°C), followed by washing the collected solid with cold methanol. google.com

Washing: The filtered product is typically washed with water or a cold solvent to remove residual acids and other soluble impurities. guidechem.com

For derivatives such as methyl 6-chloro-5-nitronicotinate , purification can be achieved by crystallization from ethanol. chemicalbook.com The purification of 6-chloronicotinic acid has been described using methanol and activated carbon for recrystallization to achieve high purity. google.com

These techniques, particularly crystallization and washing, are generally applicable to the purification of this compound, with the choice of solvent being optimized based on the solubility characteristics of the compound.

Chemical Reactivity and Transformational Pathways of 6 Nitronicotinic Acid

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring and is itself susceptible to certain chemical modifications, most notably reduction.

The most common transformation of the nitro group in 6-nitronicotinic acid is its reduction to an amino group, yielding the versatile synthetic intermediate, 6-aminonicotinic acid. chemicalbook.com This conversion is a cornerstone reaction in the synthesis of various pharmaceutical compounds and other complex organic molecules. georganics.sk A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the desired yield, selectivity, and tolerance of other functional groups present in the molecule.

Common methods for the reduction of aromatic nitro compounds are applicable to this compound. These include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source, or metal-acid systems. organic-chemistry.org The Béchamp reaction, which utilizes iron metal in the presence of an acid such as hydrochloric or acetic acid, is a classic and industrially relevant method for this purpose. mdpi.comgoogle.com Other systems, including tin or zinc in acidic media, can also be effective.

| Method | Reducing Agent(s) | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | 6-Aminonicotinic acid |

| Metal-Acid Reduction (Béchamp) | Fe, HCl or CH₃COOH | Heating in an aqueous or alcoholic medium | 6-Aminonicotinic acid |

| Transfer Hydrogenation | Formic acid, Polymethylhydrosiloxane (PMHS) | Catalyst (e.g., Pd/C), room temperature | 6-Aminonicotinic acid |

| Dissolving Metal Reduction | Sn or Zn, HCl | Reaction mixture is typically heated | 6-Aminonicotinic acid |

While reduction is the primary reaction of the nitro group, it can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Due to the strong electron-withdrawing effect of both the nitro group itself and the pyridine (B92270) ring nitrogen, the carbon atom to which the nitro group is attached becomes highly electrophilic and susceptible to attack by strong nucleophiles. nih.govwikipedia.org

This reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom at the 6-position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. Subsequent elimination of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring and results in the substituted product. The efficiency of the nitro group as a leaving group in SNAr reactions is often comparable to or even greater than that of halogens, particularly when the aromatic ring is highly activated. nih.gov For example, strong nucleophiles like alkoxides or amines can displace the nitro group under suitable conditions to form 6-substituted nicotinic acid derivatives.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid function of this compound can be converted into esters and amides, which are common modifications in medicinal chemistry to alter properties like solubility, stability, and biological activity. georganics.sk

Esterification is typically achieved through several standard methods. The Fischer-Speier esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. researchgate.netorientjchem.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This acyl chloride intermediate then reacts rapidly with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the corresponding ester with high yield. nih.gov

Amidation can be performed by reacting this compound with an amine. Direct thermal condensation of the acid and amine is possible but often requires high temperatures. nih.gov More commonly, the reaction is facilitated by coupling agents. These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemicalbook.com These reactions are typically run under mild conditions at or below room temperature.

| Transformation | Reagents | Key Features |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), H₂SO₄ | Equilibrium-driven reaction (Fischer esterification). researchgate.net |

| 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Proceeds via a highly reactive acyl chloride intermediate. nih.gov | |

| Amidation | Amine, High Temperature | Direct condensation, can be inefficient. nih.gov |

| Amine, Coupling Agent (e.g., HATU, DCC) | Mild conditions, high yields, widely applicable. chemicalbook.com |

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon loss of CO₂. libretexts.org This reaction is most facile for β-keto acids and malonic acids, where the resulting carbanion is stabilized by resonance with an adjacent carbonyl group. masterorganicchemistry.com

In the case of this compound, the carboxylic acid group is attached directly to the pyridine ring at the 3-position. There is no β-carbonyl group to stabilize the intermediate carbanion through resonance. The reaction would involve the formation of a 6-nitropyridinyl anion, which is a high-energy intermediate. Although the electron-withdrawing nitro group and the inductive effect of the ring nitrogen would offer some stabilization to this anion, the decarboxylation of this compound is not expected to occur under mild conditions. wikipedia.org Forcing conditions, such as very high temperatures, sometimes in the presence of a catalyst like copper, are typically required for the decarboxylation of aryl carboxylic acids that lack a stabilizing β-group. The mechanism proceeds through a cyclic transition state where the carboxyl proton is transferred to the ring as the C-C bond cleaves. youtube.com

Substitutions on the Pyridine Ring System

The pyridine ring in this compound is significantly deactivated towards electrophilic substitution due to the combined electron-withdrawing effects of the ring nitrogen and the two substituents (nitro and carboxyl groups). uoanbar.edu.iq Pyridine itself undergoes electrophilic substitution, such as nitration or halogenation, only under very harsh conditions, with the electrophile typically directed to the 3-position. uoanbar.edu.iqmasterorganicchemistry.com In this compound (6-nitro-3-pyridinecarboxylic acid), the most likely positions for electrophilic attack (C-2, C-4, C-5) are all strongly deactivated. The nitro group is a powerful deactivating group that directs incoming electrophiles to the meta position, and the carboxylic acid group also acts as a deactivating meta-director. ck12.org Therefore, further electrophilic aromatic substitution on the this compound ring is extremely difficult and unlikely to occur under standard conditions.

Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . uoanbar.edu.iq As discussed in section 3.1.2, the nitro group itself can be displaced by a strong nucleophile. If another good leaving group, such as a halogen, were present on the ring, particularly at the 2- or 4-positions relative to the nitro group, it would also be highly activated towards displacement by a nucleophile. wikipedia.orglibretexts.org The reaction would proceed through the characteristic two-step addition-elimination mechanism, forming a stable Meisenheimer complex intermediate. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring of this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen, the C-3 carboxylic acid group, and the C-6 nitro group. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglibretexts.org In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this compound, the nitro group at the C-6 position can function as the leaving group, a process facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the electron-withdrawing substituents. masterorganicchemistry.comacsgcipr.org

A significant example of an SNAr reaction involving a 6-substituted nicotinic acid framework is the synthesis of 6-hydrazinonicotinic acid. While often starting from 6-chloronicotinic acid, the highly activated nature of the 6-position in this compound allows for the direct displacement of the nitro group by strong nucleophiles like hydrazine (B178648). mdpi.com The hydrazine moiety is a potent nucleophile and its introduction creates a versatile chemical handle for further transformations. The reaction proceeds via the addition-elimination mechanism characteristic of SNAr, where hydrazine attacks the C-6 carbon, forming a tetrahedral intermediate, followed by the elimination of the nitrite ion to yield the substituted product. acsgcipr.org

| Substrate | Nucleophile | Product | Reaction Conditions |

| This compound | Hydrazine (N2H4) | 6-Hydrazinonicotinic acid | Typically heated in a suitable solvent |

| This compound | Hydrazine Hydrate | 6-Hydrazinonicotinic acid hydrazide | Reaction with excess hydrazine can lead to the formation of the corresponding hydrazide from the carboxylic acid moiety. researchgate.netgoogle.com |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are exceptionally challenging. The pyridine nitrogen acts as a powerful deactivating group, akin to a nitro group, by inductively withdrawing electron density and by becoming protonated under the acidic conditions typical for EAS, which further enhances its deactivating effect. wikipedia.org The presence of two additional strong electron-withdrawing groups—the nitro group and the carboxylic acid—renders the aromatic system extremely electron-poor and thus highly resistant to attack by electrophiles. masterorganicchemistry.comwikipedia.org

Should an electrophilic substitution reaction be forced under harsh conditions, the regiochemical outcome is dictated by the directing effects of the existing substituents. The ring nitrogen and the C-3 carboxylic acid group both direct incoming electrophiles to the C-5 position. The C-6 nitro group directs to the C-2 and C-4 positions. The cumulative effect strongly suggests that the C-5 position is the least deactivated and therefore the most probable site for substitution.

Research on related compounds supports this prediction. For instance, the nitration of 6-hydroxynicotinic acid with fuming nitric acid yields 6-hydroxy-5-nitronicotinic acid, demonstrating that electrophilic attack occurs at the C-5 position. rsc.org Further nitration of this product can lead to 3,5-dinitro-2-pyridone. rsc.org Similarly, studies on the bromination of other deactivated aromatic compounds in concentrated nitric acid show that halogenation is achievable, suggesting that a reaction like the bromination of this compound at the C-5 position could be possible under specific, potent oxidizing conditions. researchgate.netscirp.orgscirp.org

| Substrate | Reagent | Expected Major Product | Rationale |

| This compound | Mixed Acid (HNO3/H2SO4) | 5,6-Dinitronicotinic acid | Extremely harsh conditions required; substitution directed to the least deactivated C-5 position. rsc.orgyoutube.com |

| This compound | Bromine in conc. Nitric Acid | 5-Bromo-6-nitronicotinic acid | Reaction requires a highly activated electrophile; substitution predicted for the C-5 position. scirp.orgscirp.org |

Cyclization and Heterocyclic Annulation Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, primarily through chemical modification of its substituent groups. rsc.org A key strategy involves the transformation of the nitro group into a more versatile functional group for cyclization. chim.it For example, the nucleophilic displacement of the nitro group by hydrazine yields 6-hydrazinonicotinic acid, a bifunctional molecule primed for subsequent annulation reactions. researchgate.net

The resulting 6-hydrazinonicotinic acid, or its corresponding hydrazide, serves as a versatile building block. The hydrazine moiety can react with various electrophilic partners to construct new heterocyclic rings fused to the pyridine core. researchgate.net For instance, reaction with β-ketoesters or 1,3-dicarbonyl compounds is a common method for constructing fused pyrazole (B372694) rings, leading to the formation of pyrazolo[3,4-b]pyridine scaffolds. nih.govrsc.orgnih.govmdpi.com These structures are of significant interest in medicinal chemistry.

One detailed study highlights the utility of 6-hydrazinonicotinic acid hydrazide in cyclocondensation reactions. researchgate.net When treated with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, it undergoes regioselective cyclization to yield pyrazolinyl-pyridinohydrazones. Furthermore, reaction with triethyl orthoacetate can produce fused 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net These transformations underscore the utility of this compound as a starting material for accessing complex, polycyclic heterocyclic architectures. rsc.orgnih.gov

| Starting Material Derivative | Reagent(s) | Fused Heterocyclic Product | Reaction Type |

| 6-Hydrazinonicotinic acid hydrazide | 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | Pyrazolinyl-pyridinohydrazones | Cyclocondensation researchgate.net |

| 6-Hydrazinonicotinic acid hydrazide | Triethyl orthoacetate | 1,3,4-Oxadiazole derivatives | Cyclization researchgate.net |

| 6-Aminonicotinic acid (from reduction of this compound) | 1,3-Diketones / β-Ketoesters | Pyridopyrimidine derivatives | Condensation/Cyclization |

Spectroscopic and Structural Elucidation of 6 Nitronicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While specific experimental spectra for 6-nitronicotinic acid are not widely published, the expected chemical shifts can be predicted based on the known spectra of nicotinic acid and the powerful electron-withdrawing effects of the nitro group (-NO₂).

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The nitro group at the 6-position and the carboxylic acid at the 3-position significantly influence the electronic environment of these protons, causing them to appear at different chemical shifts (δ). The proton at the 2-position (H2) is anticipated to be the most deshielded (highest chemical shift) due to its proximity to the ring nitrogen and the influence of the adjacent carboxylic acid. The proton at the 5-position (H5) would also be significantly deshielded by the adjacent nitro group. The proton at the 4-position (H4) would be the least deshielded of the three. The carboxylic acid proton would appear as a broad singlet at a very high chemical shift, typically downfield of 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule. The electron-withdrawing nature of the oxygen and nitrogen atoms causes the carbon nuclei to be deshielded, shifting their signals downfield. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift. The carbon atom directly attached to the nitro group (C6) would also be significantly deshielded.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad singlet) | ~165-175 |

| C2 | - | ~150-155 |

| H2 | ~9.0-9.2 (singlet/doublet) | - |

| C3 | - | ~130-135 |

| C4 | - | ~120-125 |

| H4 | ~8.4-8.6 (doublet of doublets) | - |

| C5 | - | ~140-145 |

| H5 | ~8.8-9.0 (doublet) | - |

| C6 | - | ~155-160 |

Advanced NMR techniques such as Variable-Temperature (VT) NMR could provide further insight into the dynamic behavior of this compound. VT-NMR experiments involve recording spectra at different temperatures to study processes like conformational changes or restricted bond rotation that occur on the NMR timescale. For this compound, VT-NMR could potentially be used to investigate the rotational barrier of the C-COOH bond or the C-NO₂ bond. At low temperatures, rotation might be slow, leading to distinct signals for different conformations, whereas at higher temperatures, faster rotation would lead to averaged signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₆H₄N₂O₄, the calculated monoisotopic mass is 168.0171 Da. chemscene.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The fragmentation of carboxylic acids and aromatic nitro compounds is well-documented. unito.ityoutube.com Key fragmentation pathways for this compound would likely include:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids.

Loss of NO₂: Cleavage of the C-N bond to lose the nitro group is a characteristic fragmentation for nitroaromatic compounds.

These fragmentation patterns provide a "fingerprint" that helps to confirm the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the nitro group, and the aromatic pyridine ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C, C=N (Aromatic Ring) | Stretching | 1550-1650 |

| N-O (Nitro Group) | Asymmetric Stretching | 1500-1560 |

| N-O (Nitro Group) | Symmetric Stretching | 1335-1385 |

The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of the carboxylic acid. The strong C=O stretch confirms the carbonyl group. The two distinct, strong absorptions for the N-O stretches are definitive indicators of the nitro group, while the C=C and C=N stretching bands confirm the presence of the pyridine ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a pivotal experimental science for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. wikipedia.org By measuring the angles and intensities of these diffracted X-rays, a three-dimensional model of the electron density within the crystal can be generated, revealing detailed information about atomic positions, chemical bond lengths, and bond angles. wikipedia.org This method is fundamental for the unambiguous characterization of the atomic structure of materials and has been instrumental in understanding the structure of numerous biological molecules and pharmaceuticals. wikipedia.orgmdpi.com

While specific crystallographic data for this compound is not extensively detailed in published literature, the analysis of its derivatives and related compounds provides significant insight into the structural arrangements that can be expected. For instance, the crystal structure of 6-hydroxynicotinic acid has been determined, revealing a triclinic phase with the space group P1. researchgate.net Such studies on derivatives are crucial for understanding how different functional groups influence the crystal packing and intermolecular interactions, such as hydrogen bonding. The structural data obtained for related molecules, like nicotinic acid itself, further serves as a benchmark for computational and experimental studies on its nitro-substituted analogue. nanomegas.com

Table 1: Crystallographic Data for 6-Hydroxynicotinic Acid

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.813 |

| b (Å) | 11.134 |

| c (Å) | 16.278 |

| α (°) | 82.557 |

| β (°) | 78.106 |

| γ (°) | 76.251 |

Data corresponds to a structure investigated at 90 K. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. In the context of this compound and its derivatives, chromatographic methods are indispensable for assessing the purity of synthesized batches, monitoring the progress of chemical reactions, and for the isolation of the target compound from starting materials, by-products, and other impurities. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Column Chromatography.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for assessing the purity of compounds like this compound. The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase).

Reverse-phase (RP) HPLC is a frequently used mode for the analysis of nicotinic acid and its derivatives. nih.gov In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar aqueous-organic mixture. For example, a method for the related compound 6-chloronicotinic acid uses a mobile phase containing acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of a robust HPLC method involves optimizing several parameters, including the column type, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength. For nicotinic acid and its metabolites, various methods have been established, often employing C18 columns and UV detection. nih.govresearchgate.net These methods demonstrate high sensitivity and linearity over a defined concentration range, making them suitable for quality control and analytical research. nih.govresearchgate.net

Table 2: Examples of HPLC Conditions for Nicotinic Acid and Derivatives

| Analyte(s) | Column | Mobile Phase | Detection |

|---|---|---|---|

| Nicotinic acid, Folic acid, Cyanocobalamin | Phenomenex Luna 5µ C18 (250x4.6 mm) | Sodium acetate buffer (pH 2.5) : Acetonitrile (90:10) | UV |

| Nicotinic acid and metabolites | Gemini C18 (50x3.00 mm, 3 µm) | 0.1% Acetic acid : Methanol : Isopropyl alcohol (98:1:1) | MS/MS |

| 6-Chloronicotinic acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric acid | Not Specified |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative assessment of sample purity and for monitoring the progress of chemical reactions. It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica gel or alumina, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase).

For nicotinic acid and its derivatives, both normal-phase (adsorption) and reversed-phase TLC have been utilized to compare separation behaviors. nih.gov In reversed-phase TLC, linear relationships have been observed between the RM values of nicotinic acid derivatives and the volume fraction of the organic modifier (e.g., methanol) in the aqueous mobile phase. researchgate.net This technique allows for the quick selection of appropriate solvent systems for a given separation.

While TLC is primarily an analytical tool, its principles are directly scalable to column chromatography for preparative-scale purification. After identifying a suitable solvent system by TLC that provides good separation between the desired compound and impurities, this system can be adapted for column chromatography. In this technique, the sample mixture is loaded onto the top of a glass column packed with a larger amount of stationary phase (e.g., silica gel). The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute from the bottom. This allows for the isolation of pure this compound from a crude reaction mixture.

Computational and Theoretical Investigations of 6 Nitronicotinic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 6-Nitronicotinic acid, these calculations would reveal insights into its reactivity, stability, and spectroscopic properties.

Key parameters typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. DFT calculations also allow for the visualization of molecular orbital distributions, identifying the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Another important aspect is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen of the pyridine (B92270) ring, indicating these as sites for electrophilic attack.

While specific DFT studies on this compound are not available, research on related molecules like 6-methylnicotinic acid has utilized DFT to determine optimized geometry, frontier orbital energy gaps, and MEP maps. jocpr.com Similar studies on various pyridine carboxylic acids have also been performed to analyze their structure and reactivity. biointerfaceresearch.comrsc.org

Table 1: Calculated Electronic Properties of Representative Nicotinic Acid Derivatives (Note: This table is illustrative of the types of data generated in quantum chemical studies. Specific values for this compound are not available in the cited literature.)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nicotinic Acid | DFT/B3LYP | -7.12 | -1.98 | 5.14 |

| 6-Aminonicotinic Acid | DFT/B3LYP | -6.54 | -1.52 | 5.02 |

| 6-Chloronicotinic Acid | DFT/B3LYP | -7.35 | -2.45 | 4.90 |

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

A docking simulation of this compound would involve placing the molecule into the binding site of a specific protein target. The simulation's algorithm would then explore various conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding affinity. The results would identify the most stable binding mode and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

While no specific docking studies featuring this compound have been identified, research on structurally similar compounds is prevalent. For instance, extensive docking and molecular dynamics simulations have been performed on 6-aminonicotinate-based compounds to explore their binding mechanisms as P2Y12 receptor antagonists. nih.gov Similarly, various nicotinic acid derivatives have been studied through molecular docking to assess their potential as antibacterial agents or enzyme inhibitors. mdpi.comnih.gov These studies reveal key amino acid residues involved in binding and provide a framework for designing more potent molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models rely on calculating molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic nature.

A QSAR study aiming to predict the biological activity of compounds like this compound would involve a dataset of structurally related molecules with experimentally measured activities (e.g., enzyme inhibition, antibacterial efficacy). Molecular descriptors for each compound, including this compound, would be calculated. Statistical methods are then used to build a regression model that links a combination of these descriptors to the observed activity.

Important descriptors in such models often include:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological descriptors: Indices that describe molecular branching and connectivity.

Although no QSAR model specifically developed for or including this compound is available, numerous studies have applied this methodology to related classes of compounds. For example, QSAR models have been successfully built for pyrazole (B372694) pyridine carboxylic acid derivatives and quinolinone-based compounds to predict their antimycobacterial activity. nih.govnih.gov These models often highlight the importance of factors like molecular volume, electron density, and electronegativity in determining biological potency. nih.gov

QSPR studies function similarly to QSAR, but the goal is to predict physical or chemical properties instead of biological activity. These properties can include boiling point, melting point, solubility, and chromatographic retention times.

For this compound, a QSPR model could be developed to predict a property like its acidity (pKa) or lipophilicity (LogP) based on a set of calculated molecular descriptors. Such models are valuable for estimating the properties of new or untested compounds without the need for experimental measurement.

While specific QSPR analyses for this compound are absent from the literature, the general approach is widely used. Studies on other classes of organic compounds, including various medications, have successfully used topological and quantum-chemical descriptors to create predictive models for physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Applications in Advanced Organic Synthesis

6-Nitronicotinic Acid as a Building Block for Complex Molecules

The structure of this compound makes it an important building block for creating complex molecular architectures, particularly in the field of medicinal chemistry. The carboxylic acid group can be readily converted into other functional groups, such as amides, which is a common strategy for linking different molecular fragments.

A notable application of analogous nitropyridine carboxylic acids is in the synthesis of potent enzyme inhibitors. For instance, derivatives of nitropyridine carboxylic acid are central to the creation of Janus kinase 2 (JAK2) inhibitors. nih.gov In these syntheses, a related compound, 2-chloro-5-methyl-3-nitropyridine, is first oxidized to form the corresponding carboxylic acid. nih.gov This intermediate, which shares the core nitropyridine carboxylic acid structure, is then coupled with various aromatic amines using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) to form the target amide-containing molecules. nih.gov This process demonstrates how the this compound scaffold can be used to systematically build a library of complex, biologically active compounds by varying the amine component. nih.gov The resulting molecules have shown significant inhibitory activity against JAK2, a non-receptor tyrosine kinase involved in cell signaling pathways. nih.gov

Table 1: Synthesis of Bioactive Molecules from Nitropyridine Derivatives

| Starting Material Analogue | Key Intermediate | Coupling Partner | Final Product Class | Biological Target |

|---|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Nitropyridine carboxylic acid | Aromatic amines | Amide derivatives | Janus kinase 2 (JAK2) |

This table illustrates the use of nitropyridine scaffolds, analogous in reactivity to this compound, in the synthesis of complex kinase inhibitors.

Synthesis of Heterocyclic Compounds Incorporating the Pyridine (B92270) Core

The functional groups on this compound are instrumental in the construction of new heterocyclic rings fused to or substituted on the pyridine core. The nitro group, in particular, is a versatile functional handle that can be reduced to an amino group, which can then participate in cyclization reactions to form new rings.

This strategy is exemplified in the synthesis of inhibitors for glycogen (B147801) synthase kinase-3 (GSK3), an enzyme implicated in various diseases. nih.gov In a multi-step synthesis starting from 2,6-dichloro-3-nitropyridine, the nitro group is reduced to an amine after initial substitution reactions. nih.gov This newly formed amino group is then acylated, and subsequent intramolecular reactions, such as the Mitsunobu reaction, are used to forge a new heterocyclic ring system onto the pyridine core. nih.gov This synthetic route highlights the utility of the nitropyridine framework in creating complex, polycyclic heterocyclic structures that are often sought after in drug discovery programs. nih.gov The ability to build additional rings onto the pyridine scaffold allows for the exploration of three-dimensional chemical space and the fine-tuning of pharmacological properties.

Role in the Synthesis of Specialty Chemicals and Intermediates

Beyond its use in specific complex molecule synthesis, this compound and related nitropyridines serve as crucial intermediates for a range of specialty chemicals. nih.gov Nitropyridines are precursors in the synthesis of compounds such as azaindole hydroxamic acids, which are known to be potent inhibitors of HIV-1 integrase. nih.gov They are also used to create azaphenothiazines, which have applications as CNS-depressants. nih.gov

The synthesis of potential urease inhibitors for treating gastric diseases provides another example. Here, 2-chloro-3-nitropyridine (B167233) is reacted with piperazine, followed by further modifications. nih.gov In these applications, the nitropyridine moiety acts as a foundational scaffold. The nitro group and other substituents (like halogens in related starting materials) activate the pyridine ring for nucleophilic substitution, allowing for the attachment of various side chains and molecular fragments. nih.gov The nitro group can then be retained in the final product or chemically transformed (e.g., reduced to an amine) to facilitate further synthetic steps or to be part of the final pharmacophore. nih.gov This versatility makes nitropyridine derivatives like this compound valuable intermediates in the production of high-value, specialized chemical compounds. nih.gov

Biological and Medicinal Chemistry Applications of 6 Nitronicotinic Acid Derivatives

Enzyme Inhibition Studies

Alpha-Amylase and Alpha-Glucosidase Inhibition Mechanisms

Derivatives of nicotinic acid have been identified as novel inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion and glucose metabolism. A study focusing on nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring demonstrated their potential as hypoglycemic agents for the management of type 2 diabetes. acs.orgnih.gov

The research highlighted that the most promising of these compounds act through a noncompetitive inhibition mechanism against both α-amylase and α-glucosidase. acs.orgnih.gov This mode of inhibition is advantageous as the inhibitor binds to an allosteric site on the enzyme, rather than competing with the substrate at the active site, which can offer more effective regulation of the enzyme's function. acs.org

Several synthesized compounds exhibited significant inhibitory activity. For instance, compounds 8 and 44 showed micromolar inhibition against α-amylase, with IC50 values of 20.5 µM and 58.1 µM, respectively. acs.orgnih.gov Notably, compound 44 led to a remarkable 72% inactivation of the enzyme, surpassing the efficacy of the standard drug, acarbose. acs.orgnih.gov In the case of α-glucosidase, compounds 35 and 39 displayed inhibition levels comparable to acarbose, with IC50 values of 32.9 µM and 26.4 µM, respectively, and achieved a significant enzyme inhibition of approximately 80-90% at saturation. acs.orgnih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |

|---|---|---|---|

| 8 | α-Amylase | 20.5 | Noncompetitive |

| 44 | α-Amylase | 58.1 | Noncompetitive |

| 35 | α-Glucosidase | 32.9 | Noncompetitive |

| 39 | α-Glucosidase | 26.4 | Noncompetitive |

Janus Kinase (JAK2) Inhibition

Research into the synthesis of bioactive molecules has identified nitropyridine derivatives as potent inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cytokine signaling pathways. nih.gov A series of potent JAK2 inhibitors were synthesized from 2-chloro-5-methyl-3-nitropyridine, which was first oxidized to a carboxylic acid. nih.gov This intermediate then underwent nucleophilic substitution with secondary amines, and the resulting carboxylic acids were coupled with aromatic amines to produce the target compounds. nih.gov The most effective of these derivatives demonstrated JAK2 inhibition with IC50 values in the range of 8.5–12.2 µM. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibition

Nitropyridine derivatives have also been explored as inhibitors of Glycogen Synthase Kinase-3 (GSK3), an enzyme that plays a crucial role in various cellular processes by phosphorylating serine and threonine residues. nih.gov A novel series of heterocyclic compounds with GSK3 inhibitory activity were synthesized starting from 2,6-dichloro-3-nitropyridine. nih.gov The synthesis involved sequential substitution of the chlorine atoms, reduction of the nitro group to an amine, and subsequent acylation and cyclization steps. nih.gov The most active GSK3 inhibitor from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM and an EC50 of 0.13 µM. nih.gov

Lysine-Specific Demethylase 1 (LSD1) Inhibition

While direct inhibition studies on 6-nitronicotinic acid itself are not prevalent, its derivative, 4-methyl-6-nitronicotinic acid, has been utilized in the synthesis of precursors for potent Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is a flavin-dependent demethylase that plays a role in histone modification and has been identified as a therapeutic target. In one study, 4-methyl-6-nitronicotinic acid was condensed with another molecule to prepare a Boc-protected nitro precursor, which was a key step in the synthesis of a novel PET tracer for imaging LSD1.

SIRT1 Activation Studies

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in various biological processes, and its activation is considered to have protective effects. While research has been conducted on pyridine-based compounds as SIRT1 activators, to date, no specific studies have been published that focus on the activation of SIRT1 by this compound or its direct derivatives.

Other Enzyme Targets (e.g., Phosphofructokinase)

Phosphofructokinase is a key regulatory enzyme in the glycolytic pathway. A review of the current scientific literature did not yield any studies specifically investigating the inhibitory effects of this compound or its derivatives on phosphofructokinase.

Antimicrobial Activity

The structural framework of this compound has served as a foundation for the development of various antimicrobial agents. The introduction of different substituents and the fusion with other heterocyclic systems have led to compounds with potent activity against a wide spectrum of microorganisms.

Derivatives incorporating the 6-nitroquinolone core, which can be conceptually derived from the this compound structure, have demonstrated notable antibacterial properties. For instance, certain 6-nitroquinolones exhibit potent inhibitory activity against Gram-positive bacteria like Staphylococcus and Streptococcus. nih.gov One particular derivative, 1-tert-butyl-7-tert-butylamino-6-nitro-1,4-dihydro-4-quinolone-3-carboxylic acid, was found to be a powerful inhibitor of these bacteria, with potencies exceeding those of reference drugs such as ofloxacin and ciprofloxacin. nih.gov

The development of novel nitro-heteroaromatic agents has also targeted biofilm-forming bacteria, which are notoriously difficult to eradicate. Structure-activity relationship (SAR) studies on derivatives of compounds like nitazoxanide have shown that specific substitutions can enhance activity against both Staphylococcus epidermidis and Pseudomonas aeruginosa. mdpi.com While not direct derivatives of this compound, these nitro-containing heterocyclic compounds underscore the potential of the nitro group in designing effective antibacterial agents against challenging pathogens like P. aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

| Compound | Target Bacteria | Observed Efficacy | Reference |

|---|---|---|---|

| 1-tert-butyl-7-tert-butylamino-6-nitro-1,4-dihydro-4-quinolone-3-carboxylic acid | Streptococcus, Staphylococcus | Potency superior to ofloxacin and ciprofloxacin | nih.gov |

| Various 6-nitroquinolones | Gram-positive and Gram-negative bacteria | Tested for broad-spectrum activity | nih.gov |

The challenge of fungal resistance, particularly in species like Candida albicans, has spurred research into new antifungal agents. nih.gov While direct studies on this compound derivatives against C. albicans are not extensively detailed in the provided context, the broader class of nitroglycerin derivatives has shown significant antifungal characteristics. nih.gov For example, specific nitroglycerin derivatives demonstrated potent activity against clinical C. albicans isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 18 µg/ml to 72 µg/ml. nih.gov These findings suggest that the nitro group is a key functional group that could be exploited in designing nicotinic acid-based derivatives with antifungal properties. The mechanism often involves disrupting the fungal cell membrane or inhibiting essential enzymes. nih.govresearchgate.net

Coccidiosis, a parasitic disease affecting poultry and other animals, is primarily controlled by anticoccidial drugs. nih.gov A prominent example related to this compound is its role as a precursor or metabolite of the anticoccidial drug Nicarbazin. Although not a direct derivative, the chemistry of nitro-aromatic compounds is central to the activity of such agents. Studies on the sensitivity of Eimeria tenella, a causative agent of coccidiosis, have shown that drugs like Nicarbazin (NIC) are effective. veterinaryworld.org In evaluations, NIC demonstrated a high anticoccidial index (ACI) of 172.51, indicating sensitivity and therapeutic efficacy in controlling the parasite. veterinaryworld.org

Derivatives of this compound, particularly 6-nitroquinolone-3-carboxylic acids, have emerged as a highly promising class of antimycobacterial agents. nih.govresearchgate.net Extensive research has led to the synthesis of numerous compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv (MTB), including multi-drug resistant (MDR-TB) strains. nih.govresearchgate.net

One standout compound, 7-(4-((benzo[d] nih.govnih.govdioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid (8c), displayed exceptional in vitro activity with MIC values of 0.08 µM against MTB and 0.16 µM against MDR-TB. nih.govresearchgate.net In animal models, this compound significantly reduced the bacterial load in lung and spleen tissues. nih.govresearchgate.net The mechanism of action for these 6-nitroquinolones is believed to be the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govresearchgate.net The nitro group at the C-6 position appears crucial for this potent activity, as corresponding 6-fluoro counterparts often show poor or no activity against mycobacteria. nih.gov

| Compound | Mycobacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 7-(4-((benzo[d] nih.govnih.govdioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid (8c) | Mycobacterium tuberculosis H37Rv (MTB) | 0.08 | nih.govresearchgate.net |

| Multi-Drug Resistant M. tuberculosis (MDR-TB) | 0.16 | nih.govresearchgate.net |

Anti-inflammatory Effects and Related Mechanisms

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. researchgate.netcore.ac.uk The mechanisms underlying these effects often involve the modulation of inflammatory pathways and the production of cytokines. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. researchgate.net

Studies on new nicotinic acid derivatives have identified compounds with significant anti-inflammatory activity. nih.govnih.gov Certain derivatives showed potent inhibition of nitrite (B80452) production and were found to inhibit inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in stimulated macrophage cells, with potency comparable to ibuprofen. nih.gov Molecular docking studies have further suggested that these compounds can bind to the COX-2 active site, supporting their role as preferential COX-2 inhibitors. nih.gov The anti-inflammatory action is also linked to the reduction of paw edema in animal models of inflammation. core.ac.uk While these studies focus on the broader class of nicotinic acid derivatives, they provide a strong basis for the potential of 6-nitro-substituted analogues to possess significant and possibly enhanced anti-inflammatory effects.

| Compound Series | Inhibited Mediators | Proposed Mechanism | Reference |

|---|---|---|---|

| Novel nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b) | Nitrite, TNF-α, IL-6, iNOS, COX-2 | Inhibition of inflammatory cytokine production, preferential COX-2 inhibition | nih.gov |

| 2-substituted phenyl derivatives of nicotinic acid (4a-l) | TNF-α, IL-6 | Reduction in serum levels of inflammatory cytokines | nih.gov |

Pharmacological Relevance and Receptor Interactions

The interaction of drugs with specific receptors is fundamental to their pharmacological effect. Molecules that bind to receptors are known as ligands, and these interactions can be reversible or irreversible. msdmanuals.com The nicotinic acid scaffold is a versatile platform for designing ligands that can interact with various receptors.

Research into analogues of nicotinic acid has revealed interactions with key neurotransmitter receptors. For example, a series of 6-aminonicotinic acid analogues, which differ from the 6-nitro series by the nature of the substituent but share the same positional chemistry, were synthesized and characterized as GABA(A) receptor agonists. nih.gov The parent compound, 6-aminonicotinic acid, displayed micromolar binding affinity for native GABA(A) receptors. nih.gov A tetrahydropyridine analogue of this compound showed potent, low-nanomolar affinity and acted as an agonist with potency equal to GABA itself. nih.gov These findings challenge the previously held belief of tight steric constraints for GABA(A) receptor agonists and open new avenues for designing novel ligands. nih.gov This suggests that modifying the 6-position of the nicotinic acid ring, whether with an amino or a nitro group, can yield pharmacologically relevant molecules with the potential to modulate major receptor systems in the central nervous system.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. austinpublishinggroup.com They play a crucial role in a variety of cognitive functions and are implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. mdpi.comfrontiersin.org Consequently, nAChRs are important therapeutic targets for drug discovery. nih.gov

The development of nAChR ligands often involves creating a variety of chemical analogues to explore the impact of different functional groups on receptor binding. nih.gov The table below illustrates the diversity of nicotinic ligands and their reported affinities, providing a context for the potential of novel derivatives.

| Compound Class | Example Compound | Target Receptor Subtype(s) | Reported Affinity (Ki or EC50) |

| Nicotine Derivatives | Nicotine | α4β2, α7 | Micromolar to nanomolar range |

| Epibatidine Analogues | Epibatidine | Various nAChRs | Nanomolar range |

| Cytisine Derivatives | Cytisine | α4β2 | High affinity |

This table presents general information on classes of nAChR ligands to illustrate the chemical diversity and is not specific to this compound derivatives due to a lack of specific data in the search results.

Dopamine and Serotonin Transporter Interactions

The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating the levels of dopamine and serotonin in the synaptic cleft, respectively. nih.govbiorxiv.org Their dysfunction is implicated in a range of psychiatric conditions, including depression, anxiety, and substance abuse disorders. nih.govnih.gov

While direct evidence of this compound derivatives interacting with DAT and SERT is not available in the provided search results, the broader class of nicotinic compounds has been shown to modulate dopaminergic and serotonergic systems. For instance, nicotine itself can influence dopamine release and DAT function. nih.gov The structural similarity of this compound derivatives to other neuroactive molecules suggests a potential for interaction with these transporters. The pyridine core is a common feature in many CNS-active drugs, and the electronic nature of the nitro substituent could play a role in binding to the transporter proteins. nih.gov Further research is necessary to explore and confirm any direct interactions between this compound derivatives and the dopamine and serotonin transporters.

Applications in Radiochemistry and Imaging (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. nih.gov This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). openmedscience.com

The development of novel PET tracers is essential for advancing our understanding of diseases and for improving diagnostic accuracy. The nicotinic acid scaffold has been successfully utilized in the synthesis of PET tracers. For example, 6-[¹⁸F]fluoronicotinic acid has been used as a prosthetic group for the radiolabeling of biomolecules for PET imaging. nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of novel PET tracers. The nitro group can be chemically reduced to an amino group, which can then be used for further chemical modifications, including the introduction of a radiolabel.

The general workflow for the production of a PET tracer involves several key steps, as outlined in the table below.

| Step | Description |

| Radionuclide Production | A positron-emitting radionuclide, such as ¹⁸F, is produced using a cyclotron. openmedscience.com |

| Radiosynthesis | The radionuclide is incorporated into a precursor molecule to create the radiotracer. This often involves automated synthesis modules. researchgate.net |

| Purification | The radiotracer is purified to remove any unreacted radionuclide and other impurities. |

| Quality Control | The final product is tested to ensure its purity, sterility, and specific activity meet the required standards for administration. |

| Imaging | The radiotracer is administered to the subject, and the PET scanner detects the gamma rays produced by positron annihilation to generate an image. nih.gov |

The potential to develop ¹⁸F-labeled derivatives of this compound could provide new tools for imaging nAChRs or other CNS targets, thereby aiding in the diagnosis and monitoring of neurological disorders.

Drug Discovery and Development (as scaffolds for Active Pharmaceutical Ingredients)

The process of drug discovery and development is a complex and lengthy endeavor that relies on the identification of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring, a core component of this compound, is considered an attractive and privileged scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.

The this compound scaffold offers several advantages for the design of new active pharmaceutical ingredients (APIs). The nitro group can be readily transformed into other functional groups, such as amines, which can then be further derivatized to create a library of compounds with diverse chemical properties. This chemical versatility allows for the systematic exploration of structure-activity relationships to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The development of CNS-targeted therapies is a significant area of research, and scaffolds that can effectively cross the blood-brain barrier are highly sought after. nih.gov While specific data on the CNS penetration of this compound derivatives is not available in the provided search results, the general properties of nicotinic acid and its derivatives suggest that with appropriate chemical modifications, these compounds could be designed to target the brain. The use of this compound as a scaffold could lead to the discovery of novel treatments for a variety of CNS disorders.

Emerging Research Avenues and Future Perspectives for 6 Nitronicotinic Acid

Integration in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising for applications in gas storage, separation, and catalysis. The incorporation of functionalized organic linkers is a key strategy to tailor the properties of MOFs for specific applications.

6-Nitronicotinic acid presents a compelling case as a ligand for the synthesis of novel MOFs and coordination polymers. The carboxylic acid group provides a primary coordination site for metal ions, a fundamental requirement for framework construction. Simultaneously, the nitro group can influence the framework's properties in several ways:

Electronic Properties: The electron-withdrawing nature of the nitro group can modulate the electronic structure of the resulting MOF, potentially enhancing its performance in applications such as catalysis or sensing.

Porosity and Gas Adsorption: The presence of the nitro group within the pores of a MOF can create specific binding sites for guest molecules, such as carbon dioxide, through dipole-quadrupole interactions. This could lead to materials with enhanced CO2 capture and separation capabilities.

Structural Diversity: The rigidity of the pyridine (B92270) ring combined with the functional groups allows for the formation of diverse and stable network topologies.

While direct reports on MOFs constructed from this compound are emerging, research on analogous pyridine-carboxylate ligands provides strong evidence for its potential. For instance, coordination polymers have been successfully synthesized using ligands such as 6-chloronicotinate and 6-fluoronicotinate, demonstrating the viability of 6-substituted nicotinic acids in forming stable, extended structures with metal ions like nickel(II) nih.govnih.gov. Furthermore, studies on MOFs with other nitro-functionalized ligands have shown their utility in creating materials with interesting luminescence and gas sorption properties researchgate.net. The synthesis of a new UiO-67-type zirconium MOF with a bipyridine-dicarboxylic acid ligand highlights the robustness and tunability of such frameworks, which could be further enhanced by the introduction of a nitro group researchgate.net.

| Metal Ion | Common Oxidation State(s) | Potential Coordination Geometry | Potential Application Area |

|---|---|---|---|

| Zinc (Zn) | +2 | Tetrahedral, Octahedral | Luminescence, Gas Storage |

| Copper (Cu) | +1, +2 | Square Planar, Octahedral | Catalysis, Sensing |

| Zirconium (Zr) | +4 | Octahedral, Square Antiprismatic | High Stability, Gas Separation |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral | Magnetism, Catalysis |

| Nickel (Ni) | +2 | Octahedral | Catalysis, Coordination Polymers |

Development of Novel Therapeutic Agents

Nicotinic acid and its derivatives have a long history of medicinal use, and contemporary research continues to uncover new therapeutic applications. The structural scaffold of nicotinic acid is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a basis for the development of ligands for a variety of biological targets.

The introduction of a nitro group at the 6-position of nicotinic acid can significantly alter its pharmacological profile. The nitro group can act as a hydrogen bond acceptor and can influence the molecule's lipophilicity and electronic distribution, all of which are critical factors in drug-receptor interactions. Research into related compounds, such as 6-Hydroxy-5-nitronicotinic acid, has indicated a broad range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties, establishing it as a valuable lead compound for drug discovery guidechem.com.

The development of novel therapeutic agents from this compound could proceed along several lines of inquiry:

Enzyme Inhibition: Many enzymes have active sites that can accommodate pyridine-based ligands. Derivatives of this compound could be designed to target specific enzymes involved in disease pathways.

Receptor Agonism/Antagonism: The nicotinic acid scaffold is known to interact with various receptors. Modifications, including the addition of a nitro group, could lead to derivatives with selective agonist or antagonist activity at novel receptor targets.

Prodrug Strategies: The carboxylic acid moiety of this compound can be esterified or converted to an amide to create prodrugs with improved pharmacokinetic properties, such as enhanced absorption or targeted delivery.

Recent studies on other nicotinic acid derivatives have demonstrated their potential as anti-inflammatory agents by inhibiting inflammatory cytokines nih.gov. This suggests that derivatives of this compound could also be explored for similar activities.

Exploration of Structure-Activity Relationship (SAR) in Advanced Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. A thorough understanding of the SAR of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents.

Key structural modifications to the this compound scaffold that could be explored in SAR studies include:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can impact the compound's solubility, stability, and ability to interact with biological targets.